molecular formula C19H17N3O3S B2953796 N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide CAS No. 1024414-31-0

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide

Cat. No. B2953796
CAS RN: 1024414-31-0
M. Wt: 367.42
InChI Key: HCTOEUOOYUCRRJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. These compounds, including derivatives similar to N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide, demonstrated broad spectrum antitumor activities. Molecular docking studies indicated that these compounds could inhibit growth through inhibition of kinase activities, suggesting a mechanism of action through ATP binding site interference (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Compounds related to N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide have been explored for their potential as antimicrobial agents. For instance, specific quinazolines were synthesized and exhibited significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Spectroscopic and Vibrational Studies

Detailed spectroscopic and vibrational studies on related quinazolinone compounds have been conducted to understand their structural and electronic properties. These studies include FT-IR and FT-Raman spectroscopy, as well as DFT calculations, providing insight into the molecular structure, electrostatic potential, and nonlinear optical properties of these compounds. Such analyses are crucial for predicting the reactivity and interactions of these molecules in biological systems (El-Azab et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTOEUOOYUCRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide

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